3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole
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Overview
Description
3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are heterocyclic compounds containing a five-membered ring with two adjacent nitrogen atoms. The presence of an amino group at the 3-position and a pyrazolyl group at the 5-position makes this compound particularly interesting for various scientific and industrial applications .
Preparation Methods
The synthesis of 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole typically involves the condensation of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-(1-pyrazolyl)benzaldehyde with hydrazine hydrate, followed by cyclization to form the pyrazole ring . The reaction is usually carried out in ethanol under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like ethanol, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions . Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted pyrazole derivatives .
Scientific Research Applications
3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain kinases, such as p38MAPK, by binding to the active site and preventing substrate phosphorylation . This inhibition can lead to downstream effects on cellular signaling pathways, ultimately affecting cell proliferation, inflammation, and other biological processes .
Comparison with Similar Compounds
3-Amino-5-[4-(1-pyrazolyl)phenyl]pyrazole can be compared with other similar compounds, such as:
3-Amino-5-phenylpyrazole: Lacks the pyrazolyl group at the 5-position, which may affect its biological activity and chemical reactivity.
5-Amino-3-(4-methylphenyl)-1-phenylpyrazole: Contains a methyl group at the 4-position of the phenyl ring, which can influence its pharmacological properties.
3-Amino-4,5-dihydro-1-phenylpyrazole: Features a dihydro structure, which may alter its stability and reactivity compared to the fully aromatic pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H11N5 |
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Molecular Weight |
225.25 g/mol |
IUPAC Name |
5-(4-pyrazol-1-ylphenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C12H11N5/c13-12-8-11(15-16-12)9-2-4-10(5-3-9)17-7-1-6-14-17/h1-8H,(H3,13,15,16) |
InChI Key |
RBXNYWJCRBUVQU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)C2=CC=C(C=C2)C3=CC(=NN3)N |
Origin of Product |
United States |
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